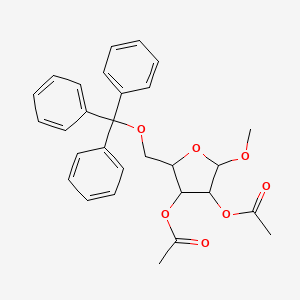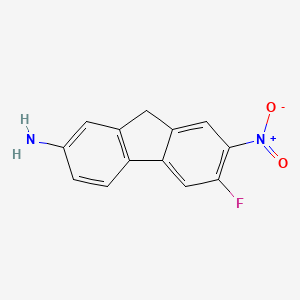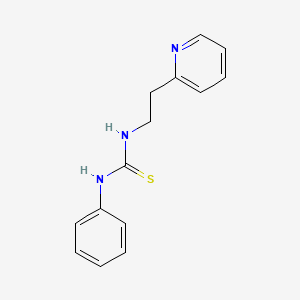
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea is an organic compound with the molecular formula C12H11N3S It is a thiourea derivative, characterized by the presence of a phenyl group and a pyridin-2-ylethyl group attached to the thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea can be synthesized through the reaction of phenyl isothiocyanate with 2-(2-aminoethyl)pyridine. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol or methanol, and allowing the reaction to proceed at room temperature or under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Corresponding substituted thiourea derivatives
Applications De Recherche Scientifique
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its role in modulating biological pathways, including ethylene response in plants.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can activate the ethylene signaling pathway by interacting with upstream components, leading to various physiological responses . In medicinal applications, it may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2-thiazolyl)-2-thiourea: Known for its dopamine β-hydroxylase inhibitory activity and potential in treating neurodegenerative diseases.
1-(2-(pyridin-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea: Exhibits higher ethylene-like activity in plants compared to other derivatives.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
16348-02-0 |
|---|---|
Formule moléculaire |
C14H15N3S |
Poids moléculaire |
257.36 g/mol |
Nom IUPAC |
1-phenyl-3-(2-pyridin-2-ylethyl)thiourea |
InChI |
InChI=1S/C14H15N3S/c18-14(17-13-7-2-1-3-8-13)16-11-9-12-6-4-5-10-15-12/h1-8,10H,9,11H2,(H2,16,17,18) |
Clé InChI |
FOFYTAQBFPAROM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=N2 |
Solubilité |
32.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


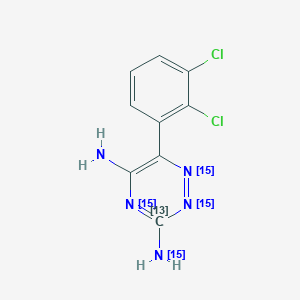

![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
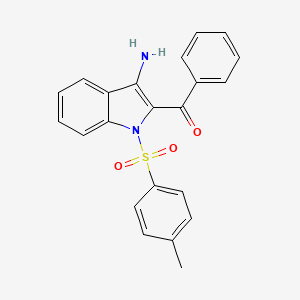




![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)

